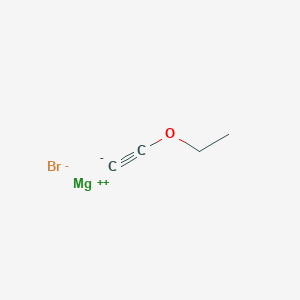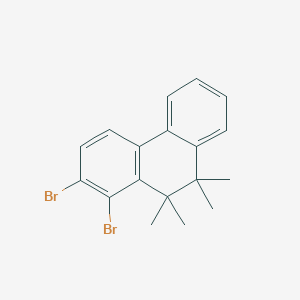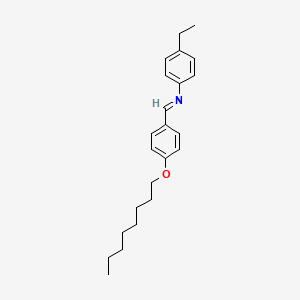
Ribf5P(b1-1b)Ribf
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ribf5P(b1-1b)Ribf is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of molecules that are studied for their roles in biological and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ribf5P(b1-1b)Ribf involves several steps, typically starting with the preparation of precursor molecules. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ribf5P(b1-1b)Ribf can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ribf5P(b1-1b)Ribf has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Ribf5P(b1-1b)Ribf exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological outcomes. The exact molecular targets and pathways are subjects of ongoing research.
Eigenschaften
CAS-Nummer |
43019-47-2 |
|---|---|
Molekularformel |
C10H19O12P |
Molekulargewicht |
362.22 g/mol |
IUPAC-Name |
[(2R,3S,4R,5S)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H19O12P/c11-1-3-5(12)7(14)9(20-3)22-10-8(15)6(13)4(21-10)2-19-23(16,17)18/h3-15H,1-2H2,(H2,16,17,18)/t3-,4-,5-,6-,7-,8-,9+,10+/m1/s1 |
InChI-Schlüssel |
OLXOHDAJTUPVIO-FXKBPBMMSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)OC2C(C(C(O2)COP(=O)(O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)

![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)



phosphanium chloride](/img/structure/B14673773.png)





![2-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14673803.png)

